Cas no 142034-80-8 (2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)

2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- Acetic acid, [(2-aminocyclohexyl)oxy]-, hydrochloride, (1S-trans)- (9CI)
- 2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride
- 2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride
- EN300-23551245
- 2-[(1S,2S)-2-aminocyclohexyl]oxyacetic acid;hydrochloride
- 142034-80-8
-
- インチ: 1S/C8H15NO3.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1
- InChIKey: KMTZYOUCWRZAIM-LEUCUCNGSA-N
- ほほえんだ: O([C@H]1CCCC[C@@H]1N)CC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 209.0818711g/mol
- どういたいしつりょう: 209.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23551245-10.0g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |
142034-80-8 | 95% | 10.0g |
$4176.0 | 2024-06-19 | |
Enamine | EN300-23551245-1.0g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |
142034-80-8 | 95% | 1.0g |
$971.0 | 2024-06-19 | |
Aaron | AR028DDG-500mg |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |
142034-80-8 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028DDG-5g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |
142034-80-8 | 95% | 5g |
$3897.00 | 2023-12-16 | |
Enamine | EN300-23551245-1g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |
142034-80-8 | 95% | 1g |
$971.0 | 2023-09-15 | |
1PlusChem | 1P028D54-50mg |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |
142034-80-8 | 95% | 50mg |
$332.00 | 2023-12-21 | |
Enamine | EN300-23551245-5g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride |
142034-80-8 | 95% | 5g |
$2816.0 | 2023-09-15 | |
Aaron | AR028DDG-10g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |
142034-80-8 | 95% | 10g |
$5767.00 | 2023-12-16 | |
1PlusChem | 1P028D54-1g |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |
142034-80-8 | 95% | 1g |
$1262.00 | 2023-12-21 | |
Aaron | AR028DDG-100mg |
2-{[(1S,2S)-2-aminocyclohexyl]oxy}aceticacidhydrochloride |
142034-80-8 | 95% | 100mg |
$489.00 | 2025-02-16 |
2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochlorideに関する追加情報
2-{(1S,2S)-2-Aminocyclohexyloxy}Acetic Acid Hydrochloride: A Comprehensive Overview
2-{(1S,2S)-2-Aminocyclohexyloxy}Acetic Acid Hydrochloride, also known by its CAS number 142034-80-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of 2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid, which has been studied for its potential applications in drug development and as a precursor in the synthesis of bioactive molecules.
The molecular structure of 142034-80-8 consists of a cyclohexane ring with an amino group at the 2-position and an oxyacetic acid substituent at the 1-position. The stereochemistry of the molecule is defined by the (1S,2S) configuration, which plays a crucial role in determining its pharmacokinetic properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and minimizing adverse effects.
One of the most promising applications of 142034-80-8 lies in its potential as a precursor for peptide synthesis. The compound's structure makes it an ideal building block for constructing complex molecules with therapeutic potential. Researchers have explored its use in synthesizing analogs of known bioactive compounds, such as cyclohexylamine derivatives, which are known for their activity in various biological systems.
In terms of pharmacokinetics, 142034-80-8 has been shown to exhibit favorable absorption profiles in preclinical studies. Its ability to cross cellular membranes efficiently suggests that it could serve as a valuable intermediate in the development of drugs targeting intracellular pathways. Furthermore, studies on its stability under physiological conditions have demonstrated that it maintains its integrity, making it suitable for use in both in vitro and in vivo models.
The synthesis of 142034-80-8 involves a multi-step process that begins with the preparation of the cyclohexane derivative followed by functionalization to introduce the amino and oxyacetic acid groups. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, reducing costs and improving yield.
From a regulatory standpoint, 142034-80-8 is classified as a non-hazardous chemical under current guidelines, making it suitable for use in research settings without special handling requirements. Its safety profile has been extensively evaluated, with findings indicating minimal toxicity at therapeutic doses.
In conclusion, 142034-80-8, or 2-{(1S,2S)-2-Aminocyclohexyloxy}Acetic Acid Hydrochloride, represents a valuable compound with diverse applications in chemical synthesis and drug development. Its unique structure and favorable pharmacokinetic properties position it as a key player in advancing research into novel therapeutic agents.
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